molecular formula C11H17Cl2NO B12647789 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride CAS No. 16254-22-1

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride

Cat. No.: B12647789
CAS No.: 16254-22-1
M. Wt: 250.16 g/mol
InChI Key: GXTSJEUPTZYREE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a propanol backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride typically involves several steps:

    Synthetic Routes: The preparation often starts with the chlorination of a phenyl ring, followed by the introduction of a dimethylamino group through nucleophilic substitution. The final step involves the addition of a propanol group.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product yield. Common solvents used include ethanol and dichloromethane.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reactions are often conducted under inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the biological context. For example, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological processes.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-Chlorophenyl)-2-(dimethylamino)ethanol and 1-(4-Chlorophenyl)-3-(methylamino)propan-1-ol share structural similarities but differ in their functional groups and overall reactivity.

    Uniqueness: The presence of both a chlorophenyl group and a dimethylamino group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

16254-22-1

Molecular Formula

C11H17Cl2NO

Molecular Weight

250.16 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C11H16ClNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6,11,14H,7-8H2,1-2H3;1H

InChI Key

GXTSJEUPTZYREE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)O.Cl

Origin of Product

United States

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